1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone
Overview
Description
“1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone” is a compound that belongs to the class of imidazole-based heterocycles . It has a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol . This compound has been used as a precursor for the synthesis of new thiazole, arylidiene, and coumarin derivatives .
Synthesis Analysis
The synthesis of “1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone” involves its preparation as a precursor for the synthesis of new thiazole, arylidiene, and coumarin derivatives . The exact synthetic route is not specified in the available literature.Molecular Structure Analysis
The molecular structure of “1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone” is characterized by an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a ketone functional group attached to the imidazole ring .Chemical Reactions Analysis
The compound “1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone” has been used as a precursor in the synthesis of new thiazole, arylidiene, and coumarin derivatives . The exact chemical reactions involving this compound are not specified in the available literature.Physical And Chemical Properties Analysis
Imidazole, the core structure of “1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone”, is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone” are not specified in the available literature.Scientific Research Applications
- Researchers have explored the antioxidant properties of this compound. Its ability to scavenge free radicals and protect cells from oxidative damage makes it relevant for potential therapeutic interventions .
- In the context of antiviral research, derivatives containing imidazole moieties have been investigated. While not directly related to the compound itself, similar imidazole-containing structures have shown promise as anti-HIV-1 agents .
Antioxidant Potential
Anti-HIV-1 Activity
properties
IUPAC Name |
1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-11(9(2)15)14-12(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFHDKLDMHYNOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316944 | |
Record name | 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone | |
CAS RN |
28824-91-1 | |
Record name | 4-Acetyl-5-methyl-2-phenylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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